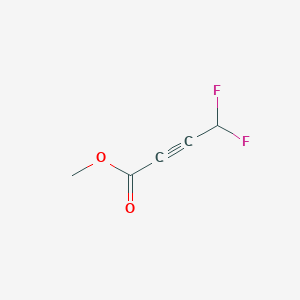
Methyl 4,4-difluorobut-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,4-difluorobut-2-ynoate: is an organic compound with the molecular formula C₅H₄F₂O₂ It is a fluorinated ester, characterized by the presence of two fluorine atoms attached to the same carbon atom in a but-2-ynoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4,4-difluorobut-2-ynoate can be synthesized through a series of chemical reactions. One common method involves the reaction of 4,4-difluorobut-2-ynoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,4-difluorobut-2-ynoate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The triple bond in the but-2-ynoate structure can participate in addition reactions with various reagents.
Cyclization Reactions: The compound can undergo cyclization reactions to form cyclic structures, such as quinolines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions.
Addition Reactions: Reagents like hydrogen halides or halogens can be used under controlled conditions.
Cyclization Reactions: Catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can promote cyclization reactions.
Major Products Formed:
Substitution Reactions: Products with substituted functional groups replacing the fluorine atoms.
Addition Reactions: Products with added functional groups across the triple bond.
Cyclization Reactions: Cyclic compounds such as quinolines.
Scientific Research Applications
Methyl 4,4-difluorobut-2-ynoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4,4-difluorobut-2-ynoate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and stability, allowing it to participate in specific chemical reactions. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Methyl 4,4-difluorobut-2-enoate: Similar structure but with a double bond instead of a triple bond.
Ethyl 4,4-difluorobut-2-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4,4-difluorobut-2-ynoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness: Methyl 4,4-difluorobut-2-ynoate is unique due to its specific combination of a triple bond and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H4F2O2 |
|---|---|
Molecular Weight |
134.08 g/mol |
IUPAC Name |
methyl 4,4-difluorobut-2-ynoate |
InChI |
InChI=1S/C5H4F2O2/c1-9-5(8)3-2-4(6)7/h4H,1H3 |
InChI Key |
MXDKOAUTPKNDQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13627897.png)
![Ethyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B13627905.png)
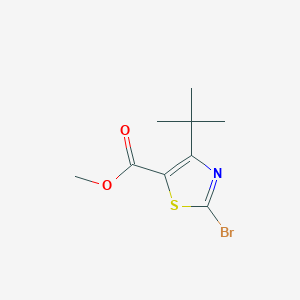
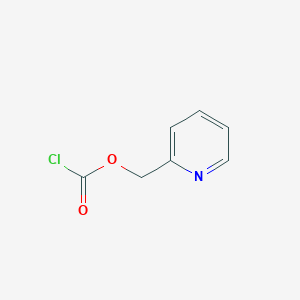
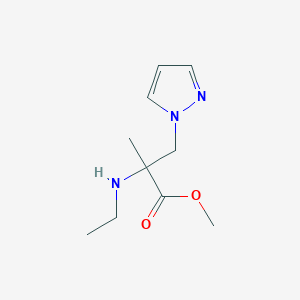
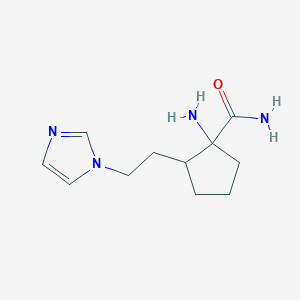

![[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627926.png)
![4-Chloro-2-isobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13627932.png)
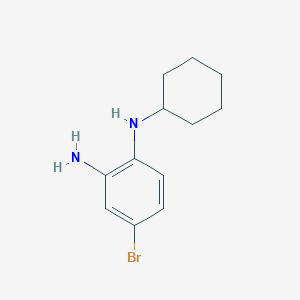
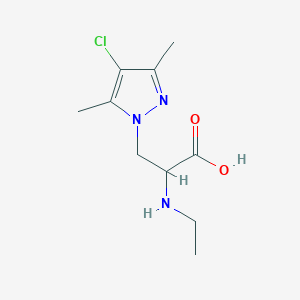
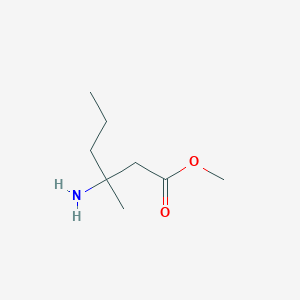
![tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate](/img/structure/B13627956.png)
![Methyl8-azaspiro[4.5]decane-2-carboxylatehydrochloride](/img/structure/B13627962.png)
